molecular formula C24H23N5O5 B586186 N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine CAS No. 142979-40-6

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Cat. No.: B586186
CAS No.: 142979-40-6
M. Wt: 461.478
InChI Key: PPQZVFLCUBMPSI-IPMKNSEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is a synthetic nucleoside analog. It is primarily used as a reagent in the synthesis of modified nucleosides, which are incorporated into oligomeric DNA. This compound is significant in the field of nucleic acid chemistry due to its role in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine .

Scientific Research Applications

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, “N6-Benzoyl-2’-deoxyadenosine”, suggests that it should be used for research only and not intended for diagnostic or therapeutic use . It should be stored at <-15°C in a well-closed container . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine plays a role in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine, which are incorporated into oligomeric DNA . This suggests that it interacts with enzymes involved in DNA synthesis.

Cellular Effects

Given its role in the synthesis of modified oligonucleotides , it may influence cellular processes related to DNA replication and repair.

Molecular Mechanism

The molecular mechanism of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves its incorporation into oligomeric DNA . This suggests that it may interact with DNA polymerases during DNA synthesis.

Temporal Effects in Laboratory Settings

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is known for its stability and can be stored for a long time at room temperature

Metabolic Pathways

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is involved in the synthesis of modified oligonucleotides , suggesting that it may interact with enzymes involved in nucleotide metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves a multi-step synthetic route. The primary steps include:

The reaction conditions typically involve the use of benzoyl chloride and benzyloxyacetyl chloride as reagents, with appropriate catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various modified nucleosides, which are valuable intermediates in the synthesis of nucleic acid analogs and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    N6-Benzoyl-2’-deoxyadenosine: Lacks the benzyloxy group at the 8-position.

    8-Benzyloxy-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.

    2’-Deoxyadenosine: The parent compound without any modifications.

Uniqueness

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is unique due to the presence of both benzoyl and benzyloxy groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable tool in nucleic acid research .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZVFLCUBMPSI-IPMKNSEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
Reactant of Route 2
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
Reactant of Route 3
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
Reactant of Route 4
Reactant of Route 4
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
Reactant of Route 5
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
Reactant of Route 6
Reactant of Route 6
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.